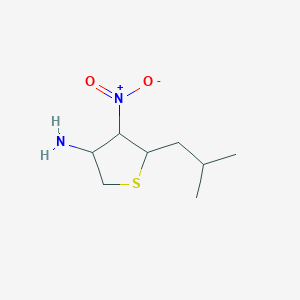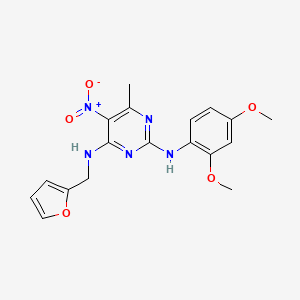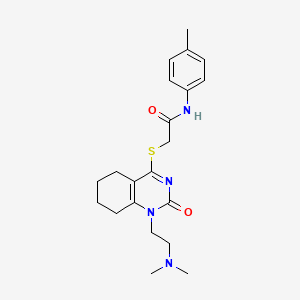![molecular formula C25H29N5O3 B2823002 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1421584-18-0](/img/structure/B2823002.png)
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including an ethoxyphenoxy moiety, a phenylpiperazine ring, and a pyrimidinyl group, making it a versatile candidate for various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves a multi-step process:
-
Formation of the Ethoxyphenoxy Intermediate
Starting Materials: 4-ethoxyphenol and an appropriate halogenating agent (e.g., bromine or chlorine).
Reaction Conditions: The halogenation reaction is carried out in the presence of a base such as sodium hydroxide, followed by nucleophilic substitution with an appropriate leaving group to form the ethoxyphenoxy intermediate.
-
Synthesis of the Phenylpiperazine Intermediate
Starting Materials: 4-phenylpiperazine and a suitable pyrimidine derivative.
Reaction Conditions: The reaction is typically conducted under reflux conditions in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
-
Coupling of Intermediates
Starting Materials: The ethoxyphenoxy intermediate and the phenylpiperazine-pyrimidine intermediate.
Reaction Conditions: The final coupling reaction is performed under mild heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the ethoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduction of the amide group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the ethoxy group can yield ethoxyphenoxyacetic acid, while reduction of the amide group can produce the corresponding amine derivative.
Applications De Recherche Scientifique
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several applications in scientific research:
-
Medicinal Chemistry
Potential Therapeutic Agent: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Drug Design: Used as a scaffold for designing new drugs with improved efficacy and reduced side effects.
-
Biological Studies
Receptor Binding Studies: Employed in studies to understand its binding affinity and selectivity towards different receptors.
Enzyme Inhibition: Explored for its potential to inhibit specific enzymes involved in disease pathways.
-
Industrial Applications
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes, thereby influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
2-(4-methoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Comparison: Similar structure with a methoxy group instead of an ethoxy group. This slight modification can affect its binding affinity and selectivity.
-
2-(4-ethoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Comparison: Contains a methyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity.
Uniqueness
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenoxy moiety, phenylpiperazine ring, and pyrimidinyl group collectively contribute to its versatility in chemical reactions and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-3-32-21-9-11-22(12-10-21)33-19(2)25(31)28-23-17-24(27-18-26-23)30-15-13-29(14-16-30)20-7-5-4-6-8-20/h4-12,17-19H,3,13-16H2,1-2H3,(H,26,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVYSSVXBUMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)


![N-(3,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2822931.png)


![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

![4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}morpholine](/img/structure/B2822938.png)


